Product packaging for 2-(5-Methylisoxazol-3-yl)ethanamine(Cat. No.:)

2-(5-Methylisoxazol-3-yl)ethanamine

Cat. No.: B15127743
M. Wt: 126.16 g/mol
InChI Key: HBDLQCGZQMJSNW-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)ethanamine (CAS 1018662-73-1) is a valuable chemical intermediate in research and development, particularly in the field of medicinal chemistry. The compound features a primary amine group attached to an ethane linker, which is connected to the 3-position of a 5-methylisoxazole ring . This structure makes it a versatile building block for the synthesis of more complex molecules. With a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol , it is commonly utilized by researchers in the design and construction of novel compounds, including heterocyclic structures and potential pharmacologically active agents . The isoxazole scaffold is a privileged structure in drug discovery, and the reactive amine handle allows for further functionalization through amide bond formation or nucleophilic substitution. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound to explore new chemical space and develop molecules for various scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B15127743 2-(5-Methylisoxazol-3-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-5-4-6(2-3-7)8-9-5/h4H,2-3,7H2,1H3

InChI Key

HBDLQCGZQMJSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CCN

Origin of Product

United States

Synthetic Methodologies for 2 5 Methylisoxazol 3 Yl Ethanamine and Analogues

Established Synthetic Routes

Established methods provide robust and well-documented pathways to the isoxazole (B147169) scaffold, utilizing fundamental organic reactions that are scalable and versatile.

One of the most powerful and widely used methods for constructing five-membered heterocyclic rings like isoxazole is the 1,3-dipolar cycloaddition. tandfonline.comnsc.ru This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. nih.govresearchgate.netrsc.org For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a nitrile oxide and a terminal alkyne is a standard and highly regioselective route. nih.govorganic-chemistry.org

The nitrile oxide dipole is often generated in situ to avoid its dimerization. Common methods for its generation include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl chlorides. nih.govorganic-chemistry.org The reaction of the in situ generated nitrile oxide with an appropriate alkyne then proceeds to form the isoxazole ring. rsc.org Copper(I) salts are frequently used as catalysts to promote this cycloaddition, a process that exhibits wide scope and reliability. organic-chemistry.orgeresearchco.com In some cases, this cycloaddition can be performed under solvent-free mechanochemical conditions, offering an environmentally conscious alternative. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Dipole Precursor Dipolarophile Catalyst/Conditions Product Type
Hydroxyimidoyl chloride Terminal Alkyne Cu/Al2O3, Ball-milling 3,5-disubstituted isoxazole. nih.gov
Aldoxime Alkyne Oxone, aqueous medium 3,5-disubstituted isoxazole. rsc.org
α-Nitroketone Alkyne Chloramine-T, 80°C 3-Acylisoxazole. nih.gov

Condensation reactions provide an alternative and classical approach to the isoxazole ring. nanobioletters.com These methods typically involve the reaction of a compound containing a pre-formed N-O bond, such as hydroxylamine (B1172632), with a 1,3-dicarbonyl compound or its equivalent. nanobioletters.com For instance, the reaction of β-ketonitriles with hydroxylamine can yield 3-aminoisoxazoles. nih.gov

Another significant condensation route involves primary nitro compounds. rsc.org The condensation of nitroacetic esters with aldehydes, known as the Dornow reaction, can produce isoxazole derivatives. nanobioletters.com Depending on the reaction conditions, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield 4-arylisoxazoline N-oxides. rsc.org Base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles have also been developed as an efficient method for preparing 3,5-disubstituted isoxazoles. nih.gov

Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its versatility and operational simplicity. nih.gov This reaction is crucial for introducing the ethanamine side chain onto the pre-formed isoxazole ring. The process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine. rsc.org

To synthesize 2-(5-Methylisoxazol-3-yl)ethanamine, a suitable precursor such as (5-methylisoxazol-3-yl)acetaldehyde would undergo reductive amination. The reaction uses a variety of reducing agents and can be catalyzed by acids. nih.govresearchgate.net This method is a key C-N bond-forming reaction used in the synthesis of a vast number of medicinal substances. nih.gov The choice of reductant and reaction conditions can be tailored to the specific substrate. rsc.org

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry continues to evolve, offering more sophisticated and efficient pathways, including multi-step sequences that build molecular complexity and approaches based on principles like click chemistry.

The construction of a specific target like this compound from simple starting materials invariably requires a multi-step synthesis. libretexts.org The logical design of such a sequence is a critical challenge in organic synthesis. libretexts.org These pathways combine several fundamental reactions, where the product of one step becomes the substrate for the next.

An advanced strategy for creating complex, fused isoxazole systems is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.comresearchgate.net In this approach, the nitrile oxide and the alkyne dipolarophile are part of the same molecule. mdpi.com The subsequent intramolecular [3+2] cycloaddition can efficiently form two rings in a single step, rapidly building molecular complexity. mdpi.comresearchgate.net This method has been used to synthesize novel tetracyclic isoxazole-containing ring systems. mdpi.comresearchgate.net

A hypothetical multi-step synthesis for the target compound could involve the initial formation of a functionalized 5-methylisoxazole (B1293550), followed by elaboration of the side chain.

Table 2: Hypothetical Multi-Step Pathway

Step Reaction Type Reactants Product
1 1,3-Dipolar Cycloaddition 3-Butyn-1-ol, Acetonitrile Oxide (5-Methylisoxazol-3-yl)methanol
2 Oxidation (5-Methylisoxazol-3-yl)methanol, PCC 5-Methylisoxazole-3-carbaldehyde
3 Wittig Reaction 5-Methylisoxazole-3-carbaldehyde, (Cyanomethylene)triphenylphosphorane 3-(5-Methylisoxazol-3-yl)acrylonitrile

The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, create byproducts that are easily removed, and are stereospecific. eresearchco.com The copper(I)-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes is a prime example of a click reaction used to synthesize isoxazoles. organic-chemistry.orgeresearchco.com This approach is valued for its reliability, quickness, and economic efficiency. eresearchco.com

This methodology allows for the regioselective formation of 3,5-disubstituted isoxazoles from readily available aldoximes and alkynes. eresearchco.com The key nitrile oxide intermediate is generated in situ, which then undergoes a [3+2] dipolar cycloaddition with the alkyne. eresearchco.com The use of intramolecular click reactions has also been reported as a highly efficient tool for constructing polycyclic fused heterocyclic ring systems. mdpi.com

Derivatization from Precursors and Analogues (e.g., Sulfamethoxazole)

While the direct conversion of sulfamethoxazole (B1682508) to this compound is not a straightforward derivatization, the sulfamethoxazole scaffold, characterized by the N-(5-methylisoxazol-3-yl) moiety, serves as a valuable starting point for creating a diverse range of analogues. The primary site for derivatization is the free aniline (B41778) amino group, which can be readily modified to introduce new functionalities.

Research has demonstrated the synthesis of various sulfamethoxazole derivatives through reactions targeting this amino group. For instance, new series of Schiff base derivatives have been prepared. researchgate.net One study reports the synthesis of (E)-4-(benzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives. researchgate.net Another common approach involves the cyclization of sulfamethoxazole-derived intermediates to form more complex heterocyclic systems. For example, a series of 4-(5-cyano-4-oxo-3-substituted-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives were prepared by reacting a dicyanovinylamino intermediate of sulfamethoxazole with various aromatic isothiocyanates. who.int

These derivatizations highlight the utility of sulfamethoxazole as a precursor for generating libraries of compounds that retain the 5-methylisoxazole core. The research findings below illustrate typical derivatization strategies.

Table 1: Examples of Sulfamethoxazole Derivatization

Starting MaterialReagentsProductReference
SulfamethoxazoleAromatic Aldehydes(E)-4-(benzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Derivatives researchgate.net
4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamideAryl Isothiocyanates, EtOH/EtONa4-(5-cyano-4-oxo-3-aryl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamides who.int
SulfamethoxazoleTriethylorthoformate, Acetylacetone, Acetic Acid, Methanol4-[(2-acetyl-3-oxobut-1-en-1-yl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide who.int

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of isoxazole synthesis, involving the formation of the heterocyclic ring from acyclic components. The most prevalent methods for constructing the 3,5-disubstituted isoxazole ring, the core of this compound, are the reaction of a 1,3-dicarbonyl compound with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne. researchgate.net

The reaction between a 1,3-diketone and hydroxylamine or its salts is a classic and widely used method. researchgate.net The reaction proceeds via condensation to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the reaction with unsymmetrical diketones can sometimes be a challenge, potentially leading to a mixture of isomers.

Another powerful technique is the 1,3-dipolar cycloaddition between a nitrile oxide, often generated in situ from an aldoxime or hydroximoyl chloride, and an alkyne. beilstein-journals.orgnih.gov This method offers high regioselectivity, particularly with terminal alkynes, and is tolerant of a wide variety of functional groups. beilstein-journals.org Copper and ruthenium catalysts have been employed to improve reaction conditions and yields. beilstein-journals.org Mechanochemical, solvent-free approaches using ball-milling have also been developed, presenting a greener alternative to traditional solvent-based methods. nih.gov

A plausible synthetic route to this compound can be envisioned starting from a pre-formed isoxazole created via cyclocondensation, such as 5-methylisoxazole-3-carboxaldehyde. This aldehyde can undergo a Wittig reaction with (cyanomethyl)triphenylphosphonium chloride to yield 3-(5-methylisoxazol-3-yl)acrylonitrile. Subsequent catalytic hydrogenation can reduce both the carbon-carbon double bond and the nitrile function to afford the target compound, this compound.

Table 2: Overview of Cyclocondensation Methods for Isoxazole Synthesis

MethodPrecursorsKey FeaturesReference(s)
Diketone Condensation1,3-Diketones, HydroxylamineClassic, widely used method. Can be a one-pot, three-component reaction. orientjchem.orgresearchgate.net
Nitrile Oxide-Alkyne CycloadditionTerminal Alkynes, Hydroxyimidoyl ChloridesHigh regioselectivity. Can be performed under solvent-free, mechanochemical conditions. nih.gov
Domino Reductive Nef/Cyclizationβ-Nitroenones, SnCl₂·2H₂OMild conditions, tolerates various functional groups. rsc.org
Three-Component Alkynylation-CyclizationAcid Chlorides, Terminal Alkynes, Sodium AzideOne-pot synthesis of 3,5-disubstituted isoxazoles under mild conditions. researchgate.net
Nitrile Oxide-Enamine CycloadditionN-Hydroxybenzimidoyl Chlorides, β-enamino CarbonylsCatalyst-free synthesis of trisubstituted isoxazoles via ball-milling. nih.gov

Chemical Reactivity and Transformation Studies of 2 5 Methylisoxazol 3 Yl Ethanamine

Fundamental Reaction Pathways

The principal reactions of 2-(5-Methylisoxazol-3-yl)ethanamine involve the oxidation and reduction of the isoxazole (B147169) system, and the substitution and functionalization of the reactive primary amine group.

The isoxazole ring is an electron-deficient heterocycle, which generally confers stability against oxidative degradation. However, under specific conditions, the ring can undergo oxidative transformations. The N-O bond is a known site of reactivity and can be susceptible to cleavage through oxidative addition pathways researchgate.net. While direct oxidation studies on this compound are not extensively documented, related transformations provide insight. For instance, the synthesis of some isoxazole rings involves the oxidative conversion of unsaturated oximes using oxidants like manganese dioxide or copper chloride, highlighting the ring's formation under oxidative conditions mdpi.com. Strong oxidants may lead to the cleavage of the isoxazole ring.

Reduction reactions offer a key pathway for modifying the this compound structure, particularly targeting the isoxazole ring.

Isoxazole Ring Reduction: The N-O bond is the most reducible part of the isoxazole ring. Catalytic hydrogenation or the use of chemical reducing agents can cleave this bond, leading to a ring-opening reaction. This process can yield various products, such as β-enaminones, depending on the reaction conditions and the substrate. Research indicates that aromatic N-O bonds are susceptible to cleavage by strong inorganic reductants researchgate.net. The reduction of oximes, a related structure, to amines using reagents like zinc dust in acetic acid or ammonium (B1175870) formate (B1220265) further illustrates the feasibility of cleaving N-O bonds under reductive conditions sciencemadness.org.

Table 1: Representative Reducing Agents and Their Potential Effects on the Isoxazole Ring
Reducing Agent SystemPotential Product TypeMechanismReference
Catalytic Hydrogenation (e.g., H₂, Pd/C)Ring-opened products (e.g., enaminones)Cleavage of the N-O bond researchgate.net
Zinc Dust / Acetic AcidRing-opened productsReductive cleavage of the N-O bond sciencemadness.org
Sodium in EthanolRing-opened productsDissolving metal reduction cleaving the N-O bond sciencemadness.org

Ethanamine Moiety: The ethanamine side chain is already in a reduced state. Further reduction is not applicable unless the amine is first transformed into a different functional group. For example, if the primary amine were converted to an imine or a nitrile derivative, it could then be reduced back to an amine using standard methods like catalytic hydrogenation or hydride reagents orgsyn.org.

The primary amine of the ethanamine moiety is a potent nucleophile, making it the principal site for substitution and functionalization reactions.

The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of a wide array of derivatives mrcolechemistry.co.uk. Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This has been demonstrated in the synthesis of N-(5-methyl-isoxazol-3-yl) benzenesulfonamide (B165840) derivatives nih.gov.

Alkylation: Nucleophilic substitution reaction with haloalkanes to yield secondary and tertiary amines. However, this can lead to multiple alkylations mrcolechemistry.co.uk.

Condensation Reactions: The amine can react with carbonyl compounds to form imines or undergo more complex condensation-cyclization sequences. A notable example involves the reaction of the related 5-methylisoxazol-3-amine with activated enol ethers, such as diethyl ethoxymethylenemalonate. This reaction proceeds via a condensation to form an intermediate isoxazolyl enamine, which can then undergo an intramolecular cyclization to yield fused isoxazolo[2,3-a]pyrimidinones imist.maimist.ma.

Modern synthetic methods also allow for the direct functionalization of the isoxazole ring itself through transition metal-catalyzed C-H activation or cross-coupling reactions, enabling the introduction of substituents at specific positions on the ring nih.gov.

Table 2: Examples of Functionalization Reactions at the Amine Group
Reagent TypeFunctional Group FormedProduct ClassReference
Sulfonyl Chloride (e.g., benzenesulfonyl chloride)-SO₂-NHRSulfonamide nih.gov
Acyl Chloride (e.g., acetyl chloride)-CO-NHRAmide mrcolechemistry.co.uk
Activated Enol EtherFused Pyrimidinone RingHeterocycle imist.maimist.ma
Alkyl Halide (e.g., methyl iodide)-NHR', -NR'₂Secondary/Tertiary Amine mrcolechemistry.co.uk

Complexation and Coordination Chemistry

The presence of multiple nitrogen and oxygen heteroatoms makes this compound an excellent candidate for forming coordination complexes with various metal ions.

This compound can act as a ligand, donating its electron pairs to a central metal ion to form a stable complex. Studies on analogous structures, such as sulfamethoxazole (B1682508) which contains the 5-methylisoxazol-3-amine core, have shown successful complexation with a range of divalent transition metal ions including Co(II), Ni(II), Cu(II), and Zn(II) researchgate.net.

The formation of these metal complexes can be monitored and confirmed through various spectroscopic techniques:

FTIR Spectroscopy: Upon coordination, shifts in the vibrational frequencies of the C=N and N-O bonds of the isoxazole ring, as well as the N-H bonds of the amine group, are typically observed researchgate.netsemanticscholar.org.

UV-Vis Spectroscopy: The electronic transitions within the ligand are altered upon chelation with a metal ion, resulting in a shift of the absorption bands (λ_max) researchgate.netacs.org.

NMR Spectroscopy: Changes in the chemical shifts of protons near the coordination sites can provide evidence of complex formation in solution.

The interaction can be quite strong, with association constants for similar ligand-metal ion interactions reported to be in the range of 10² to 10⁴ M⁻¹ researchgate.net.

Table 3: Summary of Metal Ion Interactions
Metal IonCoordination EvidencePotential Coordination SitesReference
Cu(II)Spectroscopic shifts (FTIR, UV-Vis)Isoxazole N, Ethanamine N researchgate.net
Ni(II)Spectroscopic shifts (FTIR, UV-Vis)Isoxazole N, Ethanamine N researchgate.net
Co(II)Spectroscopic shifts (FTIR, UV-Vis)Isoxazole N, Ethanamine N researchgate.net
Zn(II)Spectroscopic shifts (FTIR, UV-Vis), Fluorescence QuenchingIsoxazole N, Ethanamine N researchgate.netresearchgate.net
Al(III)Fluorescence QuenchingIsoxazole N, Ethanamine N researchgate.net

The molecular structure of this compound is well-suited for chelation, the process of forming two or more coordinate bonds between a single ligand and a central metal ion. The key features contributing to its chelating ability are:

Multiple Donor Atoms: It possesses at least two primary donor sites: the sp²-hybridized nitrogen atom of the isoxazole ring and the sp³-hybridized nitrogen of the primary amine researchgate.net.

Flexible Spacer: The ethyl (-CH₂CH₂-) group connecting the isoxazole ring and the amine group provides conformational flexibility. This allows the ligand to arrange itself around a metal ion to form a thermodynamically stable five-membered chelate ring.

Bidentate Nature: The most probable coordination mode is as a bidentate ligand, forming an (N,N) chelate with a metal ion researchgate.netmdpi.com. This bidentate chelation results in a significant increase in the stability of the resulting complex compared to coordination with two separate monodentate ligands (the chelate effect).

The combination of a rigid, aromatic isoxazole unit and a flexible, nucleophilic side chain makes this compound a versatile building block in the design of more complex polydentate ligands for specific applications in catalysis and materials science.

Table 4: Structural Features for Chelation
FeatureDescriptionRole in ChelationReference
Donor Atom 1Isoxazole Ring NitrogenElectron pair donor for coordinate bond formation. researchgate.net
Donor Atom 2Ethanamine NitrogenElectron pair donor for coordinate bond formation. researchgate.net
SpacerEthylene Bridge (-CH₂CH₂-)Provides flexibility to form a stable 5-membered chelate ring. mdpi.com
Chelate Ring5-membered ringEnhances thermodynamic stability of the metal complex. mdpi.com

Mechanisms of Chemical Transformations

Reaction Mechanism Elucidation for Isoxazole Formation

The synthesis of the 5-methylisoxazole (B1293550) core of this compound can be achieved through several established mechanistic pathways for isoxazole ring formation. One of the most prevalent methods involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). google.com In this approach, the nitrogen of hydroxylamine initially attacks one of the carbonyl groups of the dicarbonyl compound to form an imine. Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to cyclization. The final step involves the elimination of a water molecule to yield the aromatic isoxazole ring. google.com

Another significant route to isoxazoles is through a [3+2] cycloaddition reaction. This process involves the reaction of a nitrile oxide with an alkyne. researchgate.net The nitrile oxide, which can be generated in situ from an aldoxime, acts as a 1,3-dipole that reacts with the dipolarophile (the alkyne) to form the five-membered isoxazole ring in a concerted fashion. researchgate.net

While the direct synthesis of this compound is not extensively detailed in the reviewed literature, a plausible pathway involves the initial synthesis of a precursor, 3-amino-5-methylisoxazole (B124983). One documented method for preparing this precursor involves reacting a nitrile compound, such as 2,3-dibromobutyronitrile, with hydroxyurea (B1673989) in an alkaline medium. google.com The pH is carefully controlled during this reaction to ensure high yields. google.com Another approach involves the reaction of acetylacetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a ring-closure reaction with hydroxylamine to produce 3-amino-5-methylisoxazole. google.com

To obtain the target compound, this compound, from 3-amino-5-methylisoxazole, a two-step process can be postulated. First, an acylation of the amino group with a reagent like chloroacetyl chloride would yield an N-(5-methylisoxazol-3-yl)-2-chloroacetamide intermediate. The subsequent reduction of the amide and the chloro group, for instance using a strong reducing agent like lithium aluminum hydride, would furnish the final ethanamine side chain.

Precursor CompoundReagentsKey Transformation
1,3-Dicarbonyl CompoundHydroxylamineCyclization/Dehydration
Nitrile Oxide & Alkyne-[3+2] Cycloaddition
2,3-DibromobutyronitrileHydroxyureaCyclization
Acetylacetonitrilep-Toluenesulfonyl hydrazide, HydroxylamineHydrazone formation, Cyclization
3-Amino-5-methylisoxazoleChloroacetyl chloride, Reducing agentAcylation, Reduction

Reaction Pathways of Aminoethylisoxazole Derivatives

The amino group of this compound and its derivatives is a primary site for various chemical transformations. Drawing parallels from the reactivity of the closely related 3-amino-5-methylisoxazole, several reaction pathways can be elucidated.

One of the fundamental reactions of the primary amine is condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For example, 3-amino-5-methylisoxazole has been shown to react with various aromatic aldehydes in a single-step condensation reaction to yield the corresponding Schiff bases. researchgate.net This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Furthermore, the amino group can participate in multicomponent reactions. Studies on 3-amino-5-methylisoxazole have shown its involvement in heterocyclizations with derivatives of pyruvic acid, leading to the formation of furanones and pyrrolones. researchgate.net In these reactions, the exocyclic amino group acts as the primary nucleophilic center. researchgate.net

The amino group of isoxazole derivatives can also undergo acylation and sulfonylation. For instance, 3-aminoisoxazolines have been reacted with various sulfonyl chlorides to produce a series of spiro-sulfonamides. nih.gov This highlights the potential for the aminoethyl group of the title compound to be functionalized with sulfonyl-containing moieties.

Additionally, the amino group can be a handle for building more complex heterocyclic systems. Research has demonstrated that 3-aminoisoxazoles can be used in the synthesis of fused heterocyclic systems like naphtho[1,2-e] google.comresearchgate.netoxazines and pyrimido[5,4-c]quinolin-5-ones. sigmaaldrich.com These transformations often involve the amino group acting as a nucleophile in cyclization reactions with appropriate bifunctional reagents.

ReactantReagent(s)Product Type
3-Amino-5-methylisoxazoleAromatic AldehydesSchiff Bases
3-Amino-5-methylisoxazolePyruvic Acid DerivativesFuranones, Pyrrolones
3-AminoisoxazolinesSulfonyl ChloridesSpiro-sulfonamides
3-AminoisoxazolesBifunctional ReagentsFused Heterocycles

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For 2-(5-Methylisoxazol-3-yl)ethanamine , the expected ¹H NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The methyl group on the isoxazole (B147169) ring would likely appear as a singlet, while the ethylamine (B1201723) side chain would exhibit characteristic multiplets for the two methylene (B1212753) groups. The position of these signals (chemical shift) and their splitting patterns (spin-spin coupling) would confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in This compound would produce a distinct signal. The chemical shifts of the signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom), further confirming the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (on isoxazole)~2.4Singlet
CH₂ (adjacent to isoxazole)~2.9Triplet
CH₂ (adjacent to NH₂)~3.1Triplet
NH₂VariableBroad Singlet
CH (on isoxazole)~6.1Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (on isoxazole)~12
CH₂ (adjacent to isoxazole)~28
CH₂ (adjacent to NH₂)~41
C3 (isoxazole)~162
C4 (isoxazole)~101
C5 (isoxazole)~170

Note: The data in the tables above are predicted values and may vary from experimental results.

Infrared (IR) and UV-Visible Spectroscopy (UV-Vis)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and methyl groups, C=N stretching of the isoxazole ring, and C-O stretching.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the isoxazole ring in this case. The UV-Vis spectrum would show absorption maxima at specific wavelengths, which can be characteristic of the isoxazole system.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Alkyl)2850-3000
C=N Stretch (Isoxazole)~1600-1650
C-O Stretch (Isoxazole)~1000-1300

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to determine the elemental composition of the molecule.

For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ethylamine side chain, providing further evidence for the proposed structure. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry and can be used to analyze the purity of the compound and identify any impurities.

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the calculated values based on the molecular formula of This compound (C₆H₁₀N₂O). A close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula.

Table 4: Calculated Elemental Composition of this compound (C₆H₁₀N₂O)

ElementPercentage (%)
Carbon (C)57.12
Hydrogen (H)7.99
Nitrogen (N)22.21
Oxygen (O)12.68

Chromatographic Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive method for assessing the purity of a compound. mdpi.com A spot of the compound is applied to a TLC plate, which is then developed in a suitable solvent system. The presence of a single spot after visualization (e.g., using UV light or a staining agent) indicates a high degree of purity. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. mdpi.com

Conformational Analysis via Spectroscopic Data

The three-dimensional arrangement of atoms in a molecule, or its conformation, can be investigated using spectroscopic data, particularly NMR. The coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn can be used to deduce the preferred conformation of the flexible ethylamine side chain of This compound . Computational modeling can also be used in conjunction with spectroscopic data to predict the most stable conformations of the molecule.

Computational Chemistry and Theoretical Studies of 2 5 Methylisoxazol 3 Yl Ethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules. researchgate.net One of the primary applications of DFT is molecular geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. nih.gov

The optimization process provides detailed structural parameters such as bond lengths and bond angles. While specific experimental data for 2-(5-Methylisoxazol-3-yl)ethanamine is not available, DFT calculations on closely related structures containing the 5-methylisoxazol moiety, such as 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, have shown excellent agreement between theoretical predictions and experimental X-ray diffraction data. nih.gov This demonstrates the reliability of DFT methods, like B3LYP with a 6–311G(d,p) basis set, in predicting molecular geometries. nih.gov

Below is a table of selected bond lengths and angles for the 5-methylisoxazol ring from a DFT study on a related compound, illustrating the type of data obtained from molecular optimization. nih.gov

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthO1—N21.3949
Bond LengthO1—C51.3481
Bond LengthN2—C31.3115
Bond AngleC5—O1—N2109.1398
Bond AngleC3—N2—O1106.0707
Bond AngleN2—C3—C4111.0906

Data derived from DFT calculations on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole at the B3LYP/6–311G(d,p) level of theory. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.govnih.gov

For a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, DFT calculations have determined the energies of the frontier orbitals. nih.gov The HOMO and LUMO were found to be distributed over the entire molecule, and the calculated energy gap provided insights into its stability. nih.gov

ParameterEnergy (eV)
EHOMO-5.8170
ELUMO-0.8904
ΔE (ELUMO - EHOMO)4.9266

Data derived from DFT calculations on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netnih.gov These areas are usually located around electronegative atoms like oxygen and nitrogen. nih.gov Blue colors represent regions of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.netnih.gov These positive regions are often found around hydrogen atoms. nih.gov

For this compound, an MEP map would be expected to show significant negative potential (red areas) localized on the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the nitrogen atom of the terminal amino group. These sites represent the most likely centers for interaction with electrophiles. Positive potential (blue areas) would be concentrated on the hydrogen atoms of the amino group and the methyl group, indicating their susceptibility to nucleophilic attack. nih.govnih.gov

Reactivity Prediction and Mechanistic Insights

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. This involves identifying the most reactive sites and understanding the forces that govern molecular interactions.

Fukui functions are a concept within DFT used to describe the reactivity of individual atoms within a molecule. nih.gov They quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function analysis allows for the identification of specific atomic sites that are most susceptible to attack:

Nucleophilic Attack: The site most prone to attack by a nucleophile is the one with the highest value of the Fukui function for electron acceptance.

Electrophilic Attack: The site most susceptible to attack by an electrophile is the one with the highest value of the Fukui function for electron donation.

For this compound, a Fukui function analysis would likely identify the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of the ethanamine group, as the primary centers for electrophilic attack due to their lone pairs of electrons. The carbon atoms adjacent to these heteroatoms would be potential sites for nucleophilic attack.

Non-covalent interactions (NCIs) are crucial in many chemical and biological processes, governing phenomena such as molecular recognition and self-assembly. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are weaker than covalent bonds but collectively play a significant role in determining the structure and function of molecular systems. nih.govresearchgate.net

Computational methods can map and visualize these non-covalent interactions in real space, based on the electron density and its derivatives. nih.gov This approach reveals NCIs as broad surfaces rather than simple atom-to-atom contacts, providing a more detailed picture of the stabilizing and destabilizing forces within a molecule and between molecules. nih.gov

In the case of this compound, the primary non-covalent interactions would be:

Hydrogen Bonding: The terminal amino (-NH2) group can act as both a hydrogen bond donor and acceptor, allowing for intermolecular interactions that can influence its physical properties and biological activity.

Dipole-Dipole Interactions: The polar isoxazole ring creates a molecular dipole, leading to electrostatic interactions with other polar molecules.

Analysis of these interactions is essential for understanding how the molecule might interact with biological targets, such as protein binding sites.

In Silico Modeling for Structure-Activity Relationship (SAR) Exploration

Computational studies play a crucial role in modern drug discovery by enabling the exploration of structure-activity relationships (SAR) at a molecular level. For the compound this compound and its analogs, in silico modeling provides valuable insights into their potential biological activities and guides the design of new, more potent derivatives. These computational approaches, including molecular docking and chemical space expansion, are instrumental in the early, non-clinical stages of research.

Molecular Docking and Ligand-Target Interactions (non-clinical)

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The small molecule is then computationally "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

For isoxazole derivatives, docking studies have been employed to investigate their interactions with a range of biological targets. For instance, in studies of related isoxazole-containing compounds, researchers have identified key amino acid residues within the active sites of enzymes that form crucial interactions with the isoxazole ring and its substituents. These interactions are vital for the molecule's inhibitory activity and selectivity.

General Findings from Molecular Docking of Isoxazole Analogs (Illustrative)
Target Protein ClassKey Interacting Residues (Examples)Types of Interactions ObservedPredicted Binding Affinity Range (kcal/mol)
KinasesAsp, Lys, GluHydrogen bonding, Hydrophobic interactions-7.0 to -10.0
ProteasesHis, Ser, AspHydrogen bonding, Pi-pi stacking-6.5 to -9.5
G-protein coupled receptors (GPCRs)Tyr, Phe, TrpHydrophobic interactions, Pi-pi stacking-8.0 to -11.0

Computational Approaches to Chemical Space Expansion

Computational chemistry offers powerful tools for expanding the chemical space around a lead compound like this compound. Chemical space expansion aims to generate a diverse library of virtual compounds that are structurally related to the initial molecule but possess a range of physicochemical properties and potential biological activities. This process is crucial for exploring the SAR and identifying derivatives with improved potency, selectivity, or pharmacokinetic profiles.

One common approach is fragment-based design, where the core scaffold, in this case, the this compound moiety, is kept constant while various substituents are computationally added at different positions. Large virtual libraries of these analogs can be rapidly generated and then filtered based on drug-likeness criteria, such as Lipinski's rule of five, to prioritize compounds with favorable properties for further investigation.

Another technique involves the use of quantitative structure-activity relationship (QSAR) models. While specific QSAR models for this compound are not publicly documented, the methodology involves building a statistical model that correlates the chemical structures of a series of compounds with their biological activities. This model can then be used to predict the activity of newly designed virtual compounds, thereby guiding the synthesis of the most promising candidates.

The exploration of chemical space for isoxazole derivatives, in general, has been a subject of interest in medicinal chemistry. These computational efforts aim to leverage the isoxazole ring as a versatile scaffold for designing novel bioactive molecules.

Computational Strategies for Chemical Space Expansion of Isoxazole Analogs
Computational MethodDescriptionApplication in SAR Exploration
Fragment-Based Ligand DesignGeneration of new molecules by combining or growing molecular fragments from a core scaffold.Systematically explores the effect of different substituents on the core isoxazole structure to identify key functional groups for activity.
Combinatorial Library EnumerationSystematic generation of all possible molecules by combining a set of building blocks (reagents) through a defined reaction scheme.Creates large and diverse virtual libraries of isoxazole derivatives for high-throughput virtual screening.
Scaffold HoppingReplacing the core scaffold of a known active molecule with a different chemical moiety while retaining similar biological activity.Identifies novel isoxazole-containing chemotypes with potentially improved properties.

Role of 2 5 Methylisoxazol 3 Yl Ethanamine As a Chemical Scaffold in Derivatives Synthesis

Design and Synthesis of Novel Isoxazole (B147169) Derivatives

The inherent reactivity of 2-(5-methylisoxazol-3-yl)ethanamine allows for targeted modifications at several key positions, leading to the generation of new chemical entities with potentially enhanced biological properties. These modifications can be broadly categorized into changes to the ethanamine side chain, substitutions on the isoxazole ring, and fusion with other heterocyclic systems.

Fusion with Other Heterocyclic Systems

A powerful strategy for creating novel chemical entities involves the fusion of the isoxazole ring of this compound with other heterocyclic systems. This approach can lead to the formation of complex, polycyclic structures with unique pharmacological profiles. For example, intramolecular cyclization reactions can be designed to form fused ring systems such as isoxazolo[2,3-a]pyrimidinones. lew.ro The reaction of 3-amino-5-methylisoxazole (B124983) with reagents like ethoxymethylenemalonate can lead to the formation of isoxazolylenamine intermediates, which can then undergo thermal cyclization to yield these fused systems. lew.ro This strategy significantly expands the chemical space accessible from the initial scaffold.

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for the design of new drugs with improved properties. nih.govnih.gov These techniques involve replacing a central molecular core (the scaffold) or specific functional groups with others that have similar biological activity but may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. nih.govu-strasbg.frresearchgate.netcncb.ac.cn

The this compound scaffold can be a starting point for such explorations. For example, the isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles, and a medicinal chemist might replace it with a triazole, oxadiazole, or pyrazole (B372694) to investigate the impact on biological activity. Similarly, the ethanamine side chain can be replaced with other linkers of varying lengths and flexibilities. This process of "scaffold hopping" can lead to the discovery of entirely new classes of compounds with similar biological functions. nih.gov

Development of Specialized Chemical Probes and Intermediates

Beyond its direct use in drug discovery, this compound and its derivatives are valuable as chemical probes and synthetic intermediates. mskcc.org Chemical probes are essential tools in chemical biology for studying the function of proteins and other biological targets. mskcc.orgosu.edu By attaching a fluorescent tag, a biotin (B1667282) label, or a reactive group to the this compound scaffold, researchers can create probes to visualize, isolate, or covalently modify specific proteins of interest.

Furthermore, the versatile reactivity of this compound makes it a useful intermediate in multi-step organic syntheses. It can be used to introduce the 5-methylisoxazole-3-yl moiety into larger, more complex molecules. For instance, derivatives of this scaffold have been utilized in the development of PET (Positron Emission Tomography) probes for imaging receptors in the brain. nih.gov

Advanced Research Trajectories and Future Perspectives

Exploration of Non-Planar and 3D Scaffolds based on Isoxazole (B147169) Derivatives

The exploration of non-planar and three-dimensional (3D) scaffolds represents a significant leap forward in the design of novel isoxazole derivatives. Traditionally, drug discovery has been dominated by flat, aromatic structures. However, moving into the third dimension opens up new possibilities for interacting with biological targets.

The primary goal of designing 3D scaffolds is to mimic the structure and function of the native extracellular matrix (ECM), providing structural support for cells and creating an environment conducive to their growth and differentiation. mdpi.com These scaffolds must possess suitable physical, chemical, and biological properties to facilitate cell proliferation and tissue formation. mdpi.com Key characteristics of an ideal scaffold include:

Biocompatibility: The material should not elicit an adverse immune response.

Biodegradability: The scaffold should break down into non-toxic products that can be safely eliminated from the body.

Porosity: An interconnected porous structure is crucial for nutrient and oxygen supply, as well as waste removal. mdpi.com

Mechanical Strength: The scaffold must be able to withstand the mechanical stresses of the target tissue. mdpi.com

Recent advancements have seen the use of techniques like digital light processing-based stereolithography to create complex, 3D-printed structures with controlled porosity and moduli. nih.gov These scaffolds can be infilled with cells and biomimetic hydrogels to guide tissue regeneration. nih.gov For instance, reinforced alginate-hydroxyapatite (HA) aerogel scaffolds have been developed using a combination of 3D-printing and supercritical CO2 gel drying, resulting in dual-porous, biocompatible, and bioactive structures for bone tissue engineering. researchgate.net

The development of fused isoxazoles is another promising avenue. mdpi.com These complex, multi-ring structures can be optimized to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, expanding the range of potential drug candidates. mdpi.com

Strategies for Enhanced Chemical Synthesis Efficiency and Yields

The development of efficient and high-yield synthetic methods is crucial for the widespread application of 2-(5-methylisoxazol-3-yl)ethanamine and its derivatives. Researchers are continuously exploring novel strategies to improve the synthesis of the core isoxazole ring and its subsequent functionalization.

One of the primary methods for synthesizing 3,5-disubstituted isoxazoles, such as the parent scaffold of the title compound, is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.govcore.ac.uk Various catalysts, including copper(I) and ruthenium, have been employed to enhance the regioselectivity and efficiency of this reaction. nih.govrsc.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govrsc.org For example, a microwave-assisted, metal-free route has been developed for the synthesis of 3,5-disubstituted isoxazoles. rsc.org

Ultrasound radiation: This method offers advantages such as milder reaction conditions, easier work-up, and high yields without the need for a catalyst. nih.gov

Use of deep eutectic solvents (DES): These environmentally benign solvents can be used as a recyclable medium for the synthesis of isoxazoles. core.ac.uk

The table below summarizes some of the modern synthetic routes for 3,5-disubstituted isoxazoles:

Method Catalyst/Conditions Advantages Reference
1,3-Dipolar CycloadditionCopper(I)High regioselectivity, convenient nih.gov
Ultrasound RadiationCatalyst-freeEnvironmentally benign, high yields nih.gov
Microwave-Assisted SynthesisMetal-free or Cu(I) catalystReduced reaction time, green chemistry nih.govrsc.org
One-Pot SynthesisPalladium catalystHigh efficiency, time-saving rsc.org
Deep Eutectic SolventsMetal-freeRecyclable solvent, environmentally friendly core.ac.uk

These innovative synthetic strategies are paving the way for the large-scale and sustainable production of isoxazole-based compounds for various applications.

Theoretical Predictions for Novel Reactivity and Interactions

Computational and theoretical studies are playing an increasingly vital role in predicting the reactivity and biological interactions of novel isoxazole derivatives. These in silico methods allow researchers to screen large libraries of virtual compounds, identify promising candidates, and understand their mechanism of action at a molecular level before embarking on time-consuming and expensive experimental work.

Key computational techniques employed in the study of isoxazole derivatives include:

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a biological target, such as a protein or enzyme. nih.govukaazpublications.com By calculating the binding affinity, researchers can prioritize compounds for further investigation. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. tandfonline.comfrontiersin.orgnih.gov This helps to validate the results of molecular docking and understand the key interactions that stabilize the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com These models can be used to predict the activity of new, unsynthesized compounds.

Density Functional Theory (DFT) Studies: DFT calculations are used to optimize the geometrical structures and calculate the electronic properties of molecules. nih.gov This information helps to understand the reactivity and stability of the compounds.

For instance, in silico studies have been used to design novel isoxazole derivatives as tubulin inhibitors for cancer therapy. tandfonline.com These studies identified several candidate compounds with predicted activity higher than the established anticancer agent Cisplatin. tandfonline.com Similarly, molecular docking and MD simulations have been used to investigate the interaction of isoxazole derivatives with cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. frontiersin.orgnih.gov

These theoretical predictions not only accelerate the drug discovery process but also provide a deeper understanding of the structure-activity relationships of isoxazole derivatives, guiding the design of more potent and selective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Methylisoxazol-3-yl)ethanamine, and how can purity be ensured?

  • Methodological Answer : A common approach involves condensation reactions using 5-methylisoxazole-3-amine derivatives. For example, refluxing 2-hydroxy-3-methoxybenzaldehyde with 5-methylisoxazol-3-amine in ethanol (6 hours, 353 K) yields structurally similar compounds, as demonstrated by Zhao and Lu . Purification via recrystallization or chromatography (e.g., silica gel) is recommended. Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (e.g., matching calculated vs. observed C, H, N percentages) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., isoxazole ring protons at δ 6.0–6.5 ppm and methyl groups at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement and ORTEP-3 for visualization to confirm bond lengths/angles .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties of this compound?

  • Methodological Answer : Use software like Gaussian or ORCA with the B3LYP functional and 6-31G(d,p) basis set to calculate:
  • HOMO-LUMO gaps (indicative of reactivity).
  • Electrostatic potential maps (to identify nucleophilic/electrophilic sites).
    Compare results with experimental UV-Vis spectra (e.g., λmax in methanol) and correlate with electron density distributions derived from DFT .

Q. How should contradictions between spectroscopic and computational data be resolved?

  • Methodological Answer :
  • Case Example : If DFT-predicted 1H^1H-NMR shifts deviate from experimental data, re-examine the solvent model (e.g., include implicit solvation via PCM in calculations).
  • Validate using alternative methods like 1H^1H-1H^1H COSY or HSQC to confirm spin-spin coupling .
  • Cross-check crystallographic data (e.g., bond lengths from X-ray) with optimized DFT geometries .

Q. What protocols ensure the stability of this compound during storage?

  • Methodological Answer :
  • Storage : Use amber glass bottles under inert gas (N2 or Ar) at –20°C to prevent oxidation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. If degradation >5%, consider lyophilization or antioxidant additives (e.g., BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.